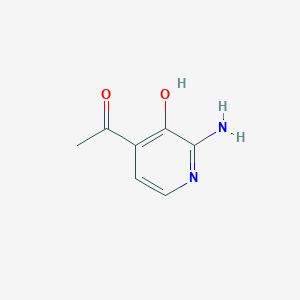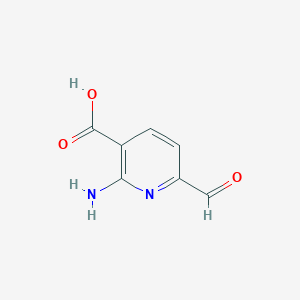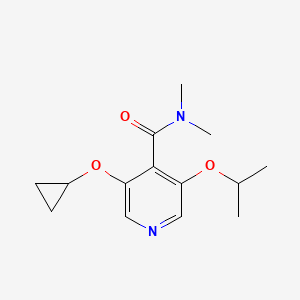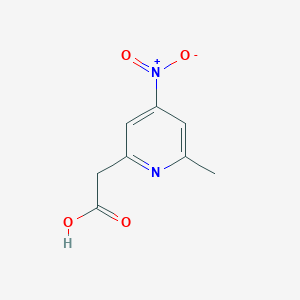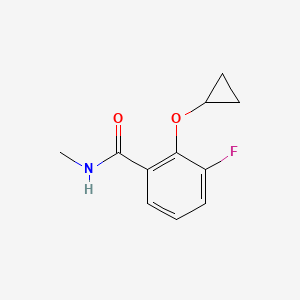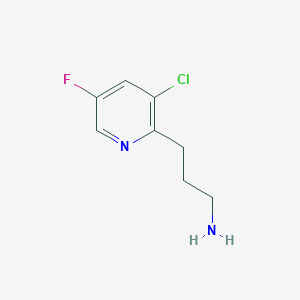
3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring.
Amination: Conversion of the halogenated pyridine to the corresponding amine.
Chain Extension: Introduction of the propan-1-amine side chain.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine can be compared with other fluorinated pyridines and related compounds:
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains an amino group and a hydroxyl group.
3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol: A related compound with a different heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
3-(3-chloro-5-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-4-6(10)5-12-8(7)2-1-3-11/h4-5H,1-3,11H2 |
Clave InChI |
ZRHIGXQXGOHBIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)CCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


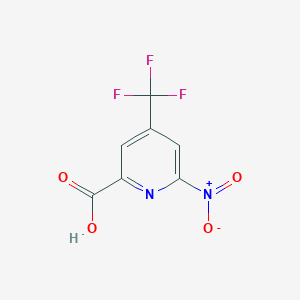

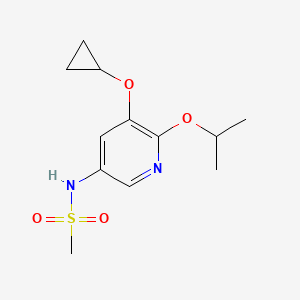
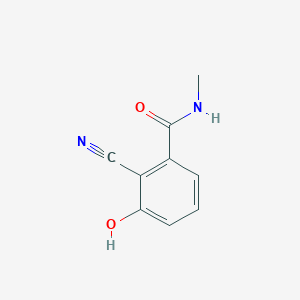
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
